molecular formula C9H9ClOS B1354889 2-(Ethylthio)benzoyl chloride CAS No. 173312-15-7

2-(Ethylthio)benzoyl chloride

Cat. No. B1354889
Key on ui cas rn: 173312-15-7
M. Wt: 200.69 g/mol
InChI Key: PRFYPNGSTNJXQV-UHFFFAOYSA-N
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Patent
US08178546B2

Procedure details

Oxalyl chloride (113 μL, 1.3 mmol) was added slowly to a stirring suspension of 2-(ethylthio)benzoic acid (1-A) (182 mg, 1.0 mmol) and 3 μL DMF in methylene chloride (2 mL). After stirring for 3.5 h at room temperature, the mixture was concentrated in vacuo to give 2-(ethylthio)benzoyl chloride (1-B).
Quantity
113 μL
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
3 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH2:7]([S:9][C:10]1C=[CH:17][CH:16]=[CH:15][C:11]=1C(O)=O)[CH3:8].CN(C=O)C>C(Cl)Cl>[CH2:7]([S:9][C:10]1[CH:11]=[CH:15][CH:16]=[CH:17][C:1]=1[C:2]([Cl:4])=[O:3])[CH3:8]

Inputs

Step One
Name
Quantity
113 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
182 mg
Type
reactant
Smiles
C(C)SC1=C(C(=O)O)C=CC=C1
Name
Quantity
3 μL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)SC1=C(C(=O)Cl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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